
Vintiamol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Vintiamol is a chemical compound with the molecular formula C21H24N4O3S and a molecular weight of 412.51 g/mol . It is known by its chemical name, N-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]-N-[4-hydroxy-1-methyl-2-[(3-oxo-3-phenyl-1-propenyl)thio]-1-butenyl]formamide . This compound is a tubulin inhibitor, which means it interferes with the function of tubulin, a protein that is essential for cell division .
Métodos De Preparación
The preparation of Vintiamol involves several synthetic routes. One of the primary methods includes the reaction of 4-amino-2-methyl-5-pyrimidinemethanol with 4-hydroxy-1-methyl-2-[(3-oxo-3-phenyl-1-propenyl)thio]-1-butenyl]formamide under specific reaction conditions . The reaction typically requires a solvent such as ethanol and is carried out at controlled temperatures to ensure the formation of the desired product .
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes with optimizations for large-scale production. These optimizations may include the use of high-pressure reactors and continuous flow systems to increase yield and efficiency.
Análisis De Reacciones Químicas
Vintiamol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride .
Oxidation: this compound can be oxidized to form sulfoxides and sulfones, which are important intermediates in the synthesis of other compounds.
Reduction: Reduction of this compound can lead to the formation of thiols and other reduced sulfur-containing compounds.
Substitution: this compound can undergo nucleophilic substitution reactions, where the formamide group can be replaced by other nucleophiles, leading to a variety of derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate typically yields sulfoxides, while reduction with sodium borohydride produces thiols.
Aplicaciones Científicas De Investigación
Vintiamol has several scientific research applications across various fields:
Mecanismo De Acción
Vintiamol exerts its effects by inhibiting tubulin, a protein that is crucial for the formation of microtubules during cell division . By binding to tubulin, this compound prevents the polymerization of microtubules, leading to cell cycle arrest and apoptosis (programmed cell death). This mechanism is particularly relevant in cancer cells, which rely on rapid cell division for tumor growth .
Comparación Con Compuestos Similares
Vintiamol can be compared with other tubulin inhibitors such as colchicine, vinblastine, and paclitaxel.
Colchicine: Like this compound, colchicine binds to tubulin and inhibits microtubule polymerization. colchicine is primarily used to treat gout and familial Mediterranean fever.
Vinblastine: Vinblastine also inhibits tubulin polymerization but is used clinically as a chemotherapeutic agent for various cancers, including Hodgkin’s lymphoma and testicular cancer.
Paclitaxel: Unlike this compound, paclitaxel stabilizes microtubules and prevents their depolymerization, leading to cell cycle arrest. Paclitaxel is widely used in the treatment of breast, ovarian, and lung cancers.
Propiedades
Fórmula molecular |
C21H24N4O3S |
|---|---|
Peso molecular |
412.5 g/mol |
Nombre IUPAC |
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]-N-[5-hydroxy-3-(3-oxo-3-phenylprop-1-enyl)sulfanylpent-2-en-2-yl]formamide |
InChI |
InChI=1S/C21H24N4O3S/c1-15(25(14-27)13-18-12-23-16(2)24-21(18)22)20(8-10-26)29-11-9-19(28)17-6-4-3-5-7-17/h3-7,9,11-12,14,26H,8,10,13H2,1-2H3,(H2,22,23,24) |
Clave InChI |
IYLXFMHBICTCPI-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC=C(C(=N1)N)CN(C=O)C(=C(CCO)SC=CC(=O)C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


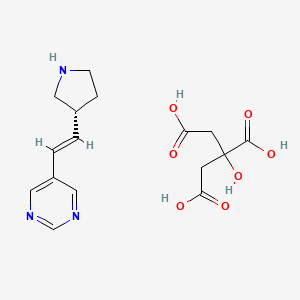


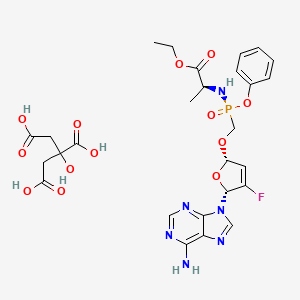
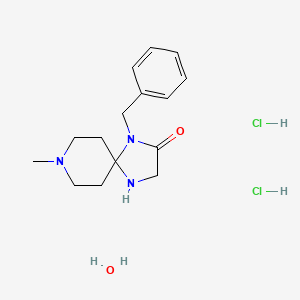
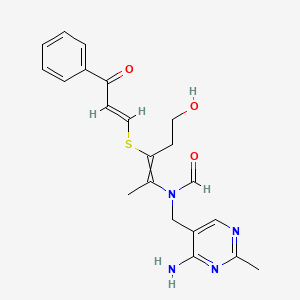

![6-[[(4E,6E,9S,10E,14S)-9-carbamoyloxy-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-19-yl]amino]hexyl-triphenylphosphanium](/img/structure/B10860210.png)



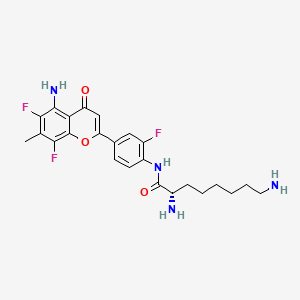
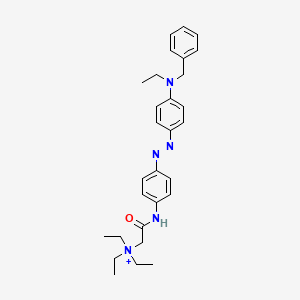
![Pudexacianinium chloride [WHO-DD]](/img/structure/B10860262.png)
